molecular formula C7H5ClN2O B2993002 6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile CAS No. 1360944-06-4

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile

Cat. No.: B2993002
CAS No.: 1360944-06-4
M. Wt: 168.58
InChI Key: VJSSQLIIMNMTJP-UHFFFAOYSA-N
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Description

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile typically involves the chlorination of 5-(hydroxymethyl)pyridine-3-carbonitrile. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 6-Chloro-5-(carboxymethyl)pyridine-3-carbonitrile.

    Reduction: 6-Chloro-5-(hydroxymethyl)pyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-(hydroxymethyl)pyridine-2-carbonitrile
  • 6-Chloro-5-(hydroxymethyl)pyridine-4-carbonitrile
  • 6-Chloro-5-(hydroxymethyl)pyridine-3-carboxylic acid

Uniqueness

6-Chloro-5-(hydroxymethyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the synthesis of specialized molecules and for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

6-chloro-5-(hydroxymethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-6(4-11)1-5(2-9)3-10-7/h1,3,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSSQLIIMNMTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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